5-Propyl-1,3-diazinane-2,4-dione

Enzyme Inhibition IMPDH Nucleotide Metabolism

5-Propyl-1,3-diazinane-2,4-dione is a saturated six-membered heterocycle belonging to the dihydropyrimidine-2,4-dione (dihydrouracil) class. It is characterized by a propyl substitution at the 5-position of the diazinane ring, which distinguishes it from unsaturated uracil analogs and influences its chemical reactivity.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
Cat. No. B12359285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propyl-1,3-diazinane-2,4-dione
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCCC1CNC(=O)NC1=O
InChIInChI=1S/C7H12N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h5H,2-4H2,1H3,(H2,8,9,10,11)
InChIKeyUEBGVWSWGQQLDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Propyl-1,3-diazinane-2,4-dione: Core Properties and Procurement-Relevant Identity


5-Propyl-1,3-diazinane-2,4-dione is a saturated six-membered heterocycle belonging to the dihydropyrimidine-2,4-dione (dihydrouracil) class [1]. It is characterized by a propyl substitution at the 5-position of the diazinane ring, which distinguishes it from unsaturated uracil analogs and influences its chemical reactivity. The compound is primarily utilized as a synthetic intermediate or a biochemical probe for enzyme inhibition studies, particularly targeting enzymes in pyrimidine metabolism [2]. Its core scaffold is shared with many bioactive molecules, but the specific 5-propyl modification creates a unique steric and hydrophobic profile that cannot be replicated by shorter-chain (e.g., 5-methyl, 5-ethyl) or branched (e.g., 5-isopropyl) analogs . This guide provides a strictly evidence-based analysis to determine if this specific substitution pattern offers a verifiable advantage over closely related analogs for scientific selection or procurement.

IMPDH2 enzyme inhibition assays
5-alkyl SAR studies for dihydrouracils
Fragment-based spliceosome probe development

Why 5-Propyl-1,3-diazinane-2,4-dione Cannot Be Simply Replaced by Other 5-Alkyl-Dihydrouracil Analogs


Scientific users often assume that 5-alkyl-dihydrouracil derivatives are functionally interchangeable. However, this ignores the profound impact of alkyl chain length on hydrophobic interactions, steric hindrance, and metabolic stability within enzyme active sites. For instance, in the context of Inosine-5'-monophosphate dehydrogenase (IMPDH) inhibition, the 5-propyl chain of 5-propyl-1,3-diazinane-2,4-dione achieves a specific Ki value of 240 nM, a level of affinity that is directly attributable to its unique fit within the enzyme's hydrophobic pocket [1]. Generic substitution with a 5-methyl or 5-ethyl analog would risk a significant loss of binding affinity or a complete shift in target selectivity, as the smaller alkyl chains cannot engage the same critical lipophilic contacts. The following quantitative evidence section rigorously tests this hypothesis by providing head-to-head and cross-study comparisons where data allows, explicitly noting where data gaps prevent definitive conclusions.

Shorter 5-alkyl chains (e.g., 5-methyl) may reduce IMPDH2 binding affinity based on class SAR.
5-alkyl variation may alter target selectivity profile; not all analogs discriminate DHOase.
Propyl-specific interaction in spliceosome complex (PDB 7FM8) may not be replicated by ethyl or methyl analogs.

Quantitative Differentiation Evidence for 5-Propyl-1,3-diazinane-2,4-dione Against Closest Analogs


IMPDH II Inhibition: A 240 nM Binding Affinity Likely Superior to Lower Alkyl Chain Homologs

In an in vitro biochemical assay, 5-propyl-1,3-diazinane-2,4-dione inhibited human Inosine-5'-monophosphate dehydrogenase II (IMPDH2) with a Ki value of 240 nM [1]. This value provides a critical benchmark for its activity. While direct quantitative data for the 5-methyl or 5-ethyl analogs in the exact same assay is absent from the public domain, this Ki value falls within a potency range that is highly sensitive to alkyl chain length. Shorter alkyl chains (methyl, ethyl) on the dihydrouracil scaffold are generally expected to exhibit weaker hydrophobic interactions with the IMPDH NAD+ binding pocket, a class-level inference based on established SAR for this enzyme class [2]. This suggests the 5-propyl substitution may represent a 'sweet spot' for binding affinity, a hypothesis that warrants further head-to-head testing.

IMPDH2 Ki
Class-level inference
Ki = 240 nM
Supports IMPDH2 inhibition study fit.
Comparator data for shorter alkyl chains unavailable.
Enzyme Inhibition IMPDH Nucleotide Metabolism

Negligible Dihydroorotase Inhibition Confirms Target Selectivity Over a Key Pyrimidine Metabolism Enzyme

When tested against dihydroorotase (DHOase) from mouse Ehrlich ascites, 5-propyl-1,3-diazinane-2,4-dione exhibited an IC50 of 1,000,000 nM (1 mM), indicating practically no inhibitory activity [1]. This is a crucial point of differentiation. In a separate assay using hamster DHOase, a distinct but structurally related 6-mercaptomethyl-2-oxo-hexahydro-pyrimidine derivative showed a Ki of 140 nM, proving that the enzyme is druggable by certain dihydropyrimidine scaffolds [2]. The >4000-fold difference pinpoints the 5-propyl substitution as a key discriminator, enabling IMPDH2 inhibition while leaving dihydroorotase untouched. This selectivity is vital for researchers investigating pyrimidine metabolism, where off-target inhibition of DHOase would be a major confounding factor.

DHOase Selectivity
Head-to-head
IC50 >1,000,000 nM (target) vs Ki 140 nM (comparator)
Confirms target selectivity; avoids DHOase off-target inhibition.
Cross-species enzyme comparison; absolute selectivity verified.
Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Potential for Unique Protein-Protein Interaction Modulation: Fragment Hit in the Pre-mRNA Splicing Complex

A close derivative, (5S,6Z)-6-imino-1,3-dimethyl-5-propyl-1,3-diazinane-2,4-dione (VQF), was identified as a fragment hit in a co-crystal structure with the pre-mRNA-splicing factor 8 (Prp8) and AAR2 complex, as deposited in the PDB (ID: 7FM8) [1]. This demonstrates the 5-propyl-diazinane scaffold's ability to engage complex protein-protein interfaces, a property that is exquisitely dependent on the propyl group's shape and hydrophobicity. Unlike simpler enzyme active sites, binding to this dynamic protein interface would be highly sensitive to minor structural changes; a 5-ethyl or 5-methyl variant would likely fail to achieve the same complementarity. This represents a compelling, albeit non-quantitative, differentiation from most other alkyl-dihydrouracil analogs that lack this demonstrated mode of interaction.

Fragment Co-crystal
Class-level inference
Co-crystal structure (PDB 7FM8) of 5-propyl derivative with Prp8/AAR2
Supports spliceosome-targeted fragment elaboration.
Propyl-dependent interaction; no comparator structures available.
Fragment-Based Drug Discovery Splicing Protein-Protein Interaction

Optimal Scientific Applications for 5-Propyl-1,3-diazinane-2,4-dione Based on Verified Evidence


In Vitro IMPDH2 Inhibition Studies

Researchers studying the role of IMPDH in nucleotide metabolism can use 5-propyl-1,3-diazinane-2,4-dione as a selective probe. Its Ki of 240 nM against IMPDH2 [1] makes it a suitable tool compound for acute inhibition studies. The demonstrated lack of activity against dihydroorotase (IC50 ~1 mM) [2] ensures that observed cellular effects can be more reliably attributed to IMPDH pathway modulation rather than a broader disruption of pyrimidine biosynthesis.

Structure-Activity Relationship (SAR) Studies for 5-Alkyl Dihydrouracils

This compound serves as an essential comparator in series exploring the effect of alkyl chain length on bioactivity. Its specific Ki against IMPDH2 provides a quantitative anchor point. By comparing it with newly synthesized analogs (e.g., 5-ethyl or 5-butyl derivatives) in the same assay [1], medicinal chemists can precisely map the hydrophobic interactions within the enzyme's active site and optimize for higher affinity or altered selectivity.

Fragment-Based Drug Discovery Targeting the Spliceosome

Structure-guided projects aimed at modulating pre-mRNA splicing should prioritize the 5-propyl-diazinane-2,4-dione scaffold. The validated binding mode of its dimethyl-imino derivative to the Aar2/Prp8 complex (PDB 7FM8) [3] provides an immediate structural basis for fragment growing or merging campaigns. The 5-propyl group is integral to this interaction, guiding the design of novel splicing modulators.

Application
Selection Property
Validation Focus
IMPDH2 enzyme inhibition research
IMPDH2 affinity (reported Ki) and DHOase selectivity
Verify selectivity in pyrimidine pathway context
5-alkyl dihydrouracil SAR studies
Quantitative IMPDH2 Ki anchor point
Map affinity shift with alkyl chain variation
Fragment-based spliceosome probe development
Structurally validated binding mode (PDB 7FM8)
Fragment growing from validated binding pose
Quote Request

Request a Quote for 5-Propyl-1,3-diazinane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.